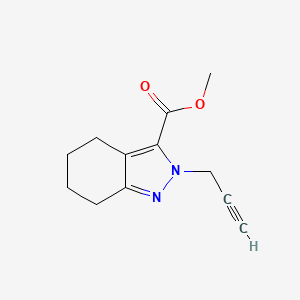

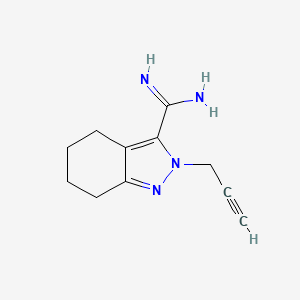

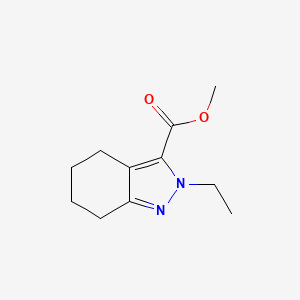

![molecular formula C11H18N4O B1484098 2-[1-(6-アミノピリダジン-3-イル)ピペリジン-4-イル]エタン-1-オール CAS No. 2029510-20-9](/img/structure/B1484098.png)

2-[1-(6-アミノピリダジン-3-イル)ピペリジン-4-イル]エタン-1-オール

説明

2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, also known as 2-AP, is a synthetic piperidine compound with a variety of applications in the laboratory. It is a colorless liquid that is soluble in water and has a low boiling point. 2-AP has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a component in various biochemical assays. It has also been used as a fluorescent probe in the study of membrane proteins.

科学的研究の応用

抗がん活性

ピペリジン誘導体は、抗がん剤としての可能性について研究されてきました。ピペリジン環の存在は、構造活性相関において重要であり、がん細胞に対する細胞毒性に影響を与えます。 ハロゲン、カルボキシル、ニトロ、またはメチル基などのピペリジン部分への修飾は、この活性を高めることができます .

抗菌および抗真菌特性

ピペリジン構造を持つ化合物は、抗菌および抗真菌剤として有効性を示しています。 ピペリジンの構造的柔軟性により、感染症の治療に潜在的な用途を持つ新しい誘導体の開発が可能になります .

抗ウイルス用途

ピペリジン誘導体、特に問題の化合物に類似したものは、抗ウイルス薬の設計に使用されてきました。 たとえば、新規なアダマンタン置換ピペリジン類似体が合成され、リマンタジン耐性インフルエンザA株に対して試験され、有望な結果を示しました .

鎮痛および抗炎症用途

ピペリジン誘導体の鎮痛および抗炎症特性は、新しい痛み止め薬の開発のための候補としています。 これらの化合物は、さまざまな生物学的標的と相互作用して、痛みと炎症を調節することができます .

降圧効果

ピペリジン誘導体は、降圧効果を示す可能性があり、高血圧の管理に役立ちます。 ピペリジンコアの修飾により、改善された効力と安全性プロファイルを持つ化合物につながる可能性があります .

神経保護およびアルツハイマー病への潜在的な効果

研究により、ピペリジン誘導体は神経保護効果を持つ可能性があり、アルツハイマー病などの神経変性疾患の治療に使用できることが示唆されています。 特に、アミノピリダジン部分は、これらの疾患に関与する生物学的標的と相互作用する可能性があります .

作用機序

Target of Action

Similar compounds have been reported to act as inhibitors of glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism and has been implicated in various diseases, including cancer .

Mode of Action

Similar compounds have been reported to inhibit the activity of their target enzymes, thereby disrupting the normal metabolic processes of the cell .

Biochemical Pathways

Inhibition of glutaminase 1 would disrupt glutamine metabolism, which could have downstream effects on various cellular processes, including energy production and cell growth .

Result of Action

Inhibition of glutaminase 1 could potentially disrupt cellular metabolism, leading to cell death . This could explain the reported anti-tumor efficacy of similar compounds .

生化学分析

Biochemical Properties

2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol, have been shown to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various biochemical processes, making it a valuable tool in biochemical research.

Cellular Effects

The effects of 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit antiproliferative effects on cancer cells, indicating their potential as anticancer agents . The compound’s ability to modulate gene expression and cell signaling pathways highlights its importance in cellular biology research.

Molecular Mechanism

At the molecular level, 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases can result in the inhibition of these enzymes, thereby affecting downstream signaling pathways . Additionally, changes in gene expression induced by the compound can further modulate cellular functions, making it a versatile tool in molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol can change over time. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to the compound has been observed to have sustained effects on cellular functions, including prolonged inhibition of specific enzymes and persistent changes in gene expression

Dosage Effects in Animal Models

The effects of 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth in cancer models . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways in cells . Understanding these pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of 2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are important for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanisms of action and optimizing its use in research and therapeutic applications.

特性

IUPAC Name |

2-[1-(6-aminopyridazin-3-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c12-10-1-2-11(14-13-10)15-6-3-9(4-7-15)5-8-16/h1-2,9,16H,3-8H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCUMWHWIJGIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

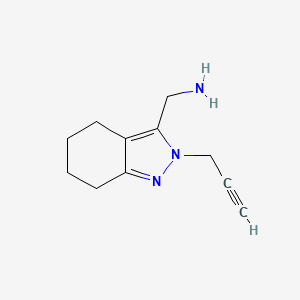

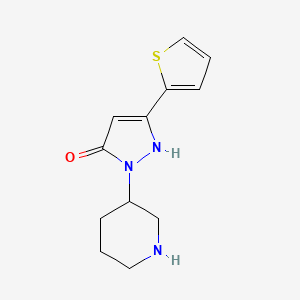

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)

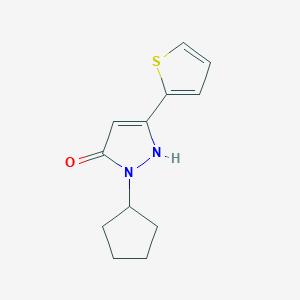

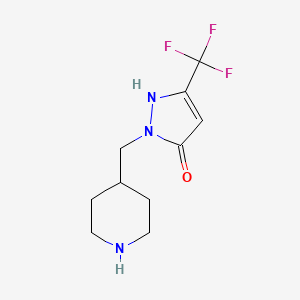

![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)

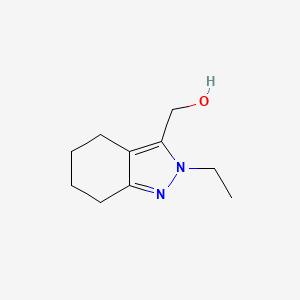

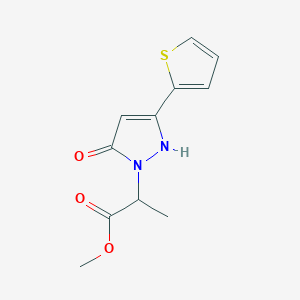

![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)

![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)